molecular formula C9H5ClO2 B2636104 6-Chloro-1-benzofuran-7-carbaldehyde CAS No. 2241128-03-8

6-Chloro-1-benzofuran-7-carbaldehyde

Cat. No.: B2636104
CAS No.: 2241128-03-8
M. Wt: 180.59
InChI Key: QHLBREHYWLVOGQ-UHFFFAOYSA-N
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Description

6-Chloro-1-benzofuran-7-carbaldehyde is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chloro substituent at the 6th position and an aldehyde group at the 7th position makes this compound unique. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive functional groups.

Mechanism of Action

Target of Action

Benzofuran compounds, to which 6-chloro-1-benzofuran-7-carbaldehyde belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells , suggesting that this compound may also have similar effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways related to cell growth, oxidative stress, and viral replication, among others.

Pharmacokinetics

The compound’s molecular weight (18059) suggests that it may have favorable bioavailability .

Result of Action

Based on the known activities of benzofuran derivatives, it is possible that this compound could have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects would likely result from the compound’s interactions with its cellular targets and its impact on various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-benzofuran-7-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Formylation: The formylation at the 7th position is often carried out using the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products

    Oxidation: 6-Chloro-1-benzofuran-7-carboxylic acid.

    Reduction: 6-Chloro-1-benzofuran-7-methanol.

    Substitution: 6-Methoxy-1-benzofuran-7-carbaldehyde (if methoxide is used).

Scientific Research Applications

6-Chloro-1-benzofuran-7-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-benzofuran-7-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    6-Fluoro-1-benzofuran-7-carbaldehyde: Similar structure but with a fluorine atom instead of chlorine.

    6-Methoxy-1-benzofuran-7-carbaldehyde: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

6-Chloro-1-benzofuran-7-carbaldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The combination of the chloro and aldehyde groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-chloro-1-benzofuran-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-2-1-6-3-4-12-9(6)7(8)5-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLBREHYWLVOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CO2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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